molecular formula C284H442N86O95S8 B576855 Erabutoxin A CAS No. 11094-61-4

Erabutoxin A

Cat. No.: B576855
CAS No.: 11094-61-4
M. Wt: 6837.647
InChI Key: SRWAKURFIXSMSY-YIPRCOCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Erabutoxin A binds with high affinity to muscular nicotinic acetylcholine receptors (nAChRs), and with low affinity to neuronal alpha-7 nAChRs . This produces peripheral paralysis by blocking neuromuscular transmission at the postsynaptic site .

Safety and Hazards

Erabutoxin A is harmful in contact with skin and eyes, and if swallowed . It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Future Directions

A previous mutational analysis of Erabutoxin A showed that the substitutions S8G and S8T caused, respectively, 176-fold and 780-fold affinity decreases for the nicotinic acetylcholine receptor (AchR) . This suggests that future research could focus on further exploring these mutations and their effects on the toxin’s affinity for the receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions: Erabutoxin A is typically isolated from the venom of Laticauda semifasciata. The venom is collected and subjected to chromatographic techniques to purify the neurotoxin. Crystallization of this compound can be achieved using aqueous solutions of phosphate buffer and ammonium sulfate at a pH of about 6 .

Industrial Production Methods: Industrial production of this compound is not common due to its specific biological source. recombinant DNA technology could potentially be employed to produce this compound in bacterial or yeast systems, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Erabutoxin A primarily undergoes binding reactions with nicotinic acetylcholine receptors. It does not typically participate in classical chemical reactions such as oxidation, reduction, or substitution due to its proteinaceous nature.

Common Reagents and Conditions: The primary reagents involved in the study of this compound are those used in protein purification and crystallization, such as phosphate buffers, ammonium sulfate, and various chromatographic media .

Major Products Formed: The major product of interest is the this compound-receptor complex, which is formed when the neurotoxin binds to the nicotinic acetylcholine receptor, leading to inhibition of neurotransmission .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(3S,6S,9S,12S,18R,23R,26S,29S,32S,35S,41S)-18-[[2-[[(1R,2aR,4S,7S,9aS,10S,12aS,13S,15aS,16S,19S,21aS,22S,24aS,25S,28S,34S,37S,40S,43S,46S,52R,57R,60S,63S,66S,69S,72S,75S,81S,84S,87S,90S,93S,96S,99S)-10,63-bis(4-aminobutyl)-2a-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-7,96-bis(2-amino-2-oxoethyl)-13,72,81,93-tetrakis(3-amino-3-oxopropyl)-25,99-dibenzyl-37,40-bis[(2S)-butan-2-yl]-28,46-bis(3-carbamimidamidopropyl)-12a,43-bis(2-carboxyethyl)-22-(carboxymethyl)-34,60,66,69-tetrakis[(1R)-1-hydroxyethyl]-9a,15a,19,21a,84,87-hexakis(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-90-(1H-imidazol-5-ylmethyl)-16-(1H-indol-3-ylmethyl)-1a,2,5,8,8a,11,11a,14,14a,17,17a,20,20a,23,23a,26,29,29a,32,35,38,41,44,47,50,59,62,65,68,71,74,80,83,86,89,92,95,98-octatriacontaoxo-4a,5a,54,55-tetrathia-a,3,6,7a,9,10a,12,13a,15,16a,18,19a,21,22a,24,27,28a,30,33,36,39,42,45,48,51,58,61,64,67,70,73,79,82,85,88,91,94,97-octatriacontazatetracyclo[55.49.23.075,79.0124,128]nonacosahectane-52-carbonyl]amino]acetyl]amino]-3,32-bis(4-aminobutyl)-35-[(2S)-butan-2-yl]-9-[(1R)-1-hydroxyethyl]-26-(hydroxymethyl)-29-(2-methylpropyl)-2,5,8,11,17,25,28,31,34,37,40-undecaoxo-6-propan-2-yl-20,21-dithia-1,4,7,10,16,24,27,30,33,36,39-undecazatricyclo[39.3.0.012,16]tetratetracontane-23-carbonyl]amino]-10,16-bis(2-carboxyethyl)-13-(hydroxymethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-amino-4-oxobutanoyl]amino]-4-amino-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C284H442N86O95S8/c1-20-133(11)216-268(451)327-154(55-33-37-85-286)231(414)332-165(95-130(5)6)240(423)345-183(120-378)256(439)351-187(261(444)352-185-122-467-469-125-188(260(443)340-173(103-202(296)391)248(431)342-175(281(464)465)104-203(297)392)353-267(450)214(131(7)8)358-238(421)162(75-83-212(404)405)324-251(434)178(115-373)343-236(419)160(325-257(185)440)73-81-210(400)401)124-471-472-127-190(279(462)370-94-46-63-195(370)265(448)365-224(141(19)383)275(458)359-215(132(9)10)266(449)331-163(57-35-39-87-288)277(460)367-91-43-60-192(367)262(445)313-112-207(396)356-216)317-206(395)110-312-229(412)184-121-466-473-128-191-280(463)369-93-45-62-194(369)264(447)349-176(113-371)228(411)311-108-204(393)315-177(114-372)250(433)323-159(72-80-209(398)399)235(418)344-182(119-377)255(438)350-186(123-468-470-126-189(354-270(453)217(134(12)21-2)360-225(408)149(289)52-40-88-305-282(298)299)259(442)334-167(97-143-49-28-25-29-50-143)242(425)339-172(102-201(295)390)247(430)322-157(69-77-197(291)386)234(417)337-170(100-146-107-304-129-314-146)245(428)347-181(118-376)254(437)348-179(116-374)252(435)330-164(71-79-199(293)388)278(461)368-92-44-61-193(368)263(446)326-158(70-78-198(292)387)239(422)364-223(140(18)382)276(459)366-222(139(17)381)272(455)328-155(56-34-38-86-287)237(420)363-221(138(16)380)273(456)355-191)258(441)335-168(98-144-64-66-147(384)67-65-144)243(426)338-171(101-200(294)389)246(429)320-153(54-32-36-84-285)230(413)321-156(68-76-196(290)385)233(416)336-169(99-145-106-308-150-53-31-30-51-148(145)150)244(427)346-180(117-375)253(436)341-174(105-213(406)407)249(432)333-166(96-142-47-26-24-27-48-142)241(424)319-152(59-42-90-307-284(302)303)227(410)310-111-208(397)357-220(137(15)379)274(457)362-219(136(14)23-4)271(454)361-218(135(13)22-3)269(452)329-161(74-82-211(402)403)232(415)318-151(58-41-89-306-283(300)301)226(409)309-109-205(394)316-184/h24-31,47-51,53,64-67,106-107,129-141,149,151-195,214-224,308,371-384H,20-23,32-46,52,54-63,68-105,108-128,285-289H2,1-19H3,(H2,290,385)(H2,291,386)(H2,292,387)(H2,293,388)(H2,294,389)(H2,295,390)(H2,296,391)(H2,297,392)(H,304,314)(H,309,409)(H,310,410)(H,311,411)(H,312,412)(H,313,445)(H,315,393)(H,316,394)(H,317,395)(H,318,415)(H,319,424)(H,320,429)(H,321,413)(H,322,430)(H,323,433)(H,324,434)(H,325,440)(H,326,446)(H,327,451)(H,328,455)(H,329,452)(H,330,435)(H,331,449)(H,332,414)(H,333,432)(H,334,442)(H,335,441)(H,336,416)(H,337,417)(H,338,426)(H,339,425)(H,340,443)(H,341,436)(H,342,431)(H,343,419)(H,344,418)(H,345,423)(H,346,427)(H,347,428)(H,348,437)(H,349,447)(H,350,438)(H,351,439)(H,352,444)(H,353,450)(H,354,453)(H,355,456)(H,356,396)(H,357,397)(H,358,421)(H,359,458)(H,360,408)(H,361,454)(H,362,457)(H,363,420)(H,364,422)(H,365,448)(H,366,459)(H,398,399)(H,400,401)(H,402,403)(H,404,405)(H,406,407)(H,464,465)(H4,298,299,305)(H4,300,301,306)(H4,302,303,307)/t133-,134-,135-,136-,137+,138+,139+,140+,141+,149-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,214-,215-,216-,217-,218-,219-,220-,221-,222-,223-,224-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWAKURFIXSMSY-YIPRCOCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NCC(=O)N1)CCCCN)C(C)C)C(C)O)NC(=O)CNC(=O)C4CSSCC5C(=O)N6CCCC6C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7CCCC7C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)CCCCN)C(C)O)C(C)O)CCC(=O)N)CCC(=O)N)CO)CO)CC8=CN=CN8)CCC(=O)N)CC(=O)N)CC9=CC=CC=C9)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N4)CCCNC(=N)N)CCC(=O)O)C(C)CC)C(C)CC)C(C)O)CCCNC(=N)N)CC1=CC=CC=C1)CC(=O)O)CO)CC1=CNC2=CC=CC=C21)CCC(=O)N)CCCCN)CC(=O)N)CC1=CC=C(C=C1)O)CO)CCC(=O)O)CO)CO)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)O)CO)CCC(=O)O)C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)CO)CC(C)C)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)NCC(=O)N1)CCCCN)C(C)C)[C@@H](C)O)NC(=O)CNC(=O)[C@@H]4CSSC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N7CCC[C@H]7C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)[C@@H](C)O)CCCCN)[C@@H](C)O)[C@@H](C)O)CCC(=O)N)CCC(=O)N)CO)CO)CC8=CN=CN8)CCC(=O)N)CC(=O)N)CC9=CC=CC=C9)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N4)CCCNC(=N)N)CCC(=O)O)[C@@H](C)CC)[C@@H](C)CC)[C@@H](C)O)CCCNC(=N)N)CC1=CC=CC=C1)CC(=O)O)CO)CC1=CNC2=CC=CC=C21)CCC(=O)N)CCCCN)CC(=O)N)CC1=CC=C(C=C1)O)CO)CCC(=O)O)CO)CO)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCC(=O)O)CO)CCC(=O)O)C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)CO)CC(C)C)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C284H442N86O95S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

6838 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11094-61-4
Record name Erabutoxin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011094614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

Q1: What is the primary target of Erabutoxin A?

A1: this compound, a neurotoxic protein from sea snake venom, primarily targets the nicotinic acetylcholine receptor (nAChR) found at neuromuscular junctions. [, , , ]

Q2: How does this compound interact with its target?

A2: this compound acts as a competitive antagonist of acetylcholine, binding to the nAChR at the same site as acetylcholine. [, ] This binding prevents acetylcholine from binding and activating the receptor.

Q3: What are the downstream effects of this compound binding to nAChR?

A3: By blocking nAChR activation, this compound prevents the opening of ion channels normally triggered by acetylcholine. This inhibition disrupts neuromuscular transmission, ultimately leading to flaccid paralysis and respiratory failure. [, , , ]

Q4: What is the molecular weight of this compound?

A4: this compound has a molecular weight of approximately 7000 Da. [, ]

Q5: How many amino acids make up this compound?

A5: this compound is a relatively small protein consisting of 61 (or 62) amino acid residues. []

Q6: Does this compound contain any disulfide bonds?

A6: Yes, this compound contains four disulfide bridges, which contribute significantly to its stability and compact structure. [, , ]

Q7: What is the difference in amino acid sequence between this compound and Erabutoxin B?

A7: this compound and B differ by a single amino acid substitution. This compound has an asparagine residue at position 26, while Erabutoxin B has a histidine at the same position. []

Q8: How do mutations in this compound affect its binding affinity to nAChR?

A8: Studies utilizing site-directed mutagenesis have identified several key residues crucial for this compound's binding affinity to nAChR. For instance, mutations at Gln-7, Gln-10, and Ser-8 significantly reduce binding affinity, while a mutation at Ile-36 enhances it. [, ]

Q9: What is the role of Lysine-27 in the binding of this compound to nAChR?

A9: Lysine-27 plays a crucial role in the binding interaction between this compound and nAChR. Chemical modifications or mutations that neutralize the positive charge of Lys-27 lead to a decrease in binding affinity. []

Q10: Are the functional sites of short neurotoxins like this compound identical to long neurotoxins?

A10: While sharing some similarities, the functional sites of short and long neurotoxins exhibit key differences. Research suggests that although structurally equivalent residues like Lys-23/Lys-27 and Asp-27/Asp-31 contribute to binding in both, other residues exhibit variable importance depending on the toxin length. []

Q11: How does the insertion/deletion at position 18 affect the binding of this compound to antibodies?

A11: The presence or absence of an amino acid at position 18 significantly impacts the binding of this compound to specific antibodies. Studies demonstrate that deleting residue 18 in Erabutoxin can restore full antigenicity, enabling recognition by previously non-reactive antibodies. []

Q12: How does the structure of this compound compare to other three-fingered toxins like Dendroaspin?

A12: Although this compound and Dendroaspin possess a similar three-fingered structure with a β-sheet core cross-linked by disulfide bonds, they exhibit functional differences. These variations likely stem from subtle structural deviations in their loop regions, particularly the RGD-containing loop in Dendroaspin. []

Q13: How stable is this compound in aqueous solutions?

A13: this compound exhibits significant stability in aqueous solutions over a wide pH range. NMR studies reveal that its conformation remains largely consistent, even under varying pH conditions. [, ]

Q14: Can this compound be produced recombinantly?

A14: Yes, this compound has been successfully expressed in Escherichia coli and Pichia pastoris systems. This recombinant production allows for large-scale production and facilitates isotopic labeling for structural studies. [, ]

Q15: How potent is this compound?

A15: this compound is a potent neurotoxin with an LD50 of approximately 0.15 μg/g body weight in mice when administered intramuscularly. []

Q16: Does this compound affect autonomic ganglia?

A16: Unlike some long neurotoxins like alpha-bungarotoxin, this compound shows no significant effect on transmission in autonomic ganglia, even at high concentrations. This selectivity highlights the specificity of different neurotoxins for various nAChR subtypes. []

Q17: Can the neuromuscular blockade caused by this compound be reversed?

A17: The neuromuscular blockade induced by this compound is generally reversible, particularly when compared to long-chain neurotoxins, which often cause irreversible blockade. [, ]

Q18: What spectroscopic techniques are used to study this compound?

A18: Several spectroscopic techniques are employed to investigate the structure and function of this compound. These include:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the protein's structure, dynamics, and interactions in solution. [, , , , , , ]
  • Fluorescence Spectroscopy: Used to study conformational changes, ligand binding, and microenvironments of tryptophan and tyrosine residues. [, , ]
  • Circular Dichroism (CD): Provides insights into the secondary structure and conformational stability of the protein. [, ]
  • X-ray crystallography: Used to determine the high-resolution three-dimensional structure of the protein in its crystallized form. [, , , , ]

Q19: How is this compound used in research?

A19: this compound serves as a valuable tool in various research areas, including:

  • nAChR structure-function studies: Its high affinity and specificity for nAChR make it an ideal probe for investigating receptor structure, function, and pharmacology. [, , ]
  • Antibody engineering: The subtle structural differences between this compound and its analogs help researchers understand the specificity of antibody-antigen interactions and facilitate the development of improved antibodies. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.